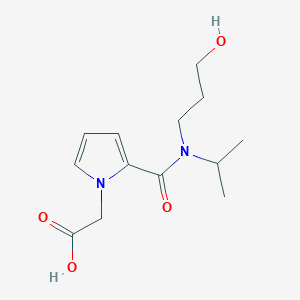

2-(2-((3-Hydroxypropyl)(isopropyl)carbamoyl)-1H-pyrrol-1-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-[2-[3-hydroxypropyl(propan-2-yl)carbamoyl]pyrrol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-10(2)15(7-4-8-16)13(19)11-5-3-6-14(11)9-12(17)18/h3,5-6,10,16H,4,7-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUUUTWIDLYUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCO)C(=O)C1=CC=CN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-((3-Hydroxypropyl)(isopropyl)carbamoyl)-1H-pyrrol-1-yl)acetic acid (CAS Number: 1540426-95-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C13H20N2O4

- Molecular Weight : 268.31 g/mol

- Purity : Standard purity is reported at 97% .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antiproliferative Activity

A study conducted on various synthesized pyrrole derivatives, including this compound, demonstrated notable antiproliferative effects against tumor cell lines. The compound showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | SH-4 (melanoma) | 44.63 ± 3.51 | 3.83 |

| Cisplatin | SH-4 (melanoma) | 18.2 | 0.38 |

The selectivity index (SI) indicates that the compound is more selective for tumor cells compared to non-tumor cells .

The mechanism by which this compound exerts its antiproliferative effects appears to involve apoptosis induction and cell cycle arrest at the S phase. This is crucial for its potential use in cancer therapy, as it suggests that the compound may disrupt the proliferation of cancer cells effectively while sparing normal cells .

Case Studies and Research Findings

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

- Potential as a Co-drug :

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties. Its structural components suggest possible interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders or inflammation due to the presence of the pyrrole moiety.

Case Study : Research indicates that pyrrole derivatives exhibit anti-inflammatory and analgesic effects, making this compound a candidate for further investigation in pain management therapies. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism for therapeutic action .

Synthesis of Novel Compounds

2-(2-((3-Hydroxypropyl)(isopropyl)carbamoyl)-1H-pyrrol-1-yl)acetic acid serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Modified pyrrole derivatives |

| Amidation | Coupling agents | Amide derivatives with enhanced properties |

| Esterification | Acidic conditions | Esters useful in polymer chemistry |

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings. The presence of functional groups allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study : In a recent study, pyrrole-based polymers demonstrated superior electrical conductivity and thermal stability compared to traditional materials. This finding opens avenues for using this compound in electronic applications .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-(2-((3-Hydroxypropyl)(isopropyl)carbamoyl)-1H-pyrrol-1-yl)acetic acid

- Molecular Formula : C₁₃H₂₀N₂O₄

- CAS Number : 1540426-95-6

- Molecular Weight : 268.31 g/mol

- Purity : 97% (as a research-grade product)

Structural Features :

- A pyrrole ring substituted with a carbamoyl group linked to 3-hydroxypropyl and isopropyl moieties.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated based on molecular formula fragments.

Key Observations :

- Target Compound vs.

- Target Compound vs. Atorvastatin Intermediate: The Atorvastatin derivative’s fluorophenyl and dioxane groups enhance lipophilicity and metabolic stability, suggesting divergent therapeutic applications (e.g., statin vs.

- Pyrazole vs. Pyrrole Derivatives : Pyrazole-containing analogs (e.g., EN300-255474) exhibit different electronic properties due to nitrogen positioning, affecting binding affinity in biological systems .

Functional Group Impact on Bioactivity

- Carbamoyl Group : Present only in the target compound, this group may enhance interactions with enzymes (e.g., proteases or kinases) through hydrogen bonding or dipole interactions.

- 3-Hydroxypropyl vs.

- Acetic Acid Side Chain : Common across all compared compounds, this group facilitates salt formation (e.g., sodium or trifluoroacetate salts) for improved formulation .

Research and Commercial Status

- Availability : The target compound is marketed by Cool Pharm (KH-75126) at $216/5g for research use only .

- Synthesis Challenges : The carbamoyl-pyrrole-acetic acid framework requires multi-step synthesis, contrasting with simpler analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid, which may be more cost-effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.